molecular formula C9H7Br3O B14048404 1-Bromo-1-(3,4-dibromophenyl)propan-2-one

1-Bromo-1-(3,4-dibromophenyl)propan-2-one

Cat. No.: B14048404
M. Wt: 370.86 g/mol
InChI Key: KNENBESKALKFBY-UHFFFAOYSA-N
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Description

1-Bromo-1-(3,4-dibromophenyl)propan-2-one is an organic compound with the molecular formula C9H7Br3O It is characterized by the presence of three bromine atoms attached to a phenyl ring and a propan-2-one moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one can be synthesized through the bromination of 1-(3,4-dibromophenyl)propan-2-one. The reaction typically involves the use of bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Bromo-1-(3,4-dibromophenyl)propan-2-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-1-(3,4-dibromophenyl)propan-2-one involves its interaction with molecular targets through its bromine atoms and carbonyl group. These interactions can lead to the formation of covalent bonds or non-covalent interactions with proteins, enzymes, or other biomolecules. The specific pathways and targets depend on the context of its use and the nature of the interacting species .

Comparison with Similar Compounds

  • 1-(4-bromo-2,3-dimethylphenoxy)propan-2-one
  • 2-Bromo-1-(4-methoxyphenyl)propan-1-one
  • 3-Bromo-1-(4-bromophenyl)propan-1-one

Comparison: 1-Bromo-1-(3,4-dibromophenyl)propan-2-one is unique due to the presence of three bromine atoms, which impart distinct chemical reactivity and properties compared to its analogs. The position and number of bromine atoms influence the compound’s reactivity, making it suitable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C9H7Br3O

Molecular Weight

370.86 g/mol

IUPAC Name

1-bromo-1-(3,4-dibromophenyl)propan-2-one

InChI

InChI=1S/C9H7Br3O/c1-5(13)9(12)6-2-3-7(10)8(11)4-6/h2-4,9H,1H3

InChI Key

KNENBESKALKFBY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C(C1=CC(=C(C=C1)Br)Br)Br

Origin of Product

United States

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